molecular formula C20H19ClO3 B14848320 (E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate

Cat. No.: B14848320
M. Wt: 342.8 g/mol
InChI Key: UPALWHXSONULHH-UHFFFAOYSA-N
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Description

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-acetylphenyl pivalate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of continuous flow reactors allows for precise control of reaction parameters, minimizing the formation of unwanted by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-(4-methoxyphenyl)acryloyl)phenyl pivalate
  • 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Uniqueness

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate is unique due to the presence of the chlorophenyl group and the pivalate ester, which impart distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClO3

Molecular Weight

342.8 g/mol

IUPAC Name

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3

InChI Key

UPALWHXSONULHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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